Sulfachlorpyrazine
Overview
Description
Sulfachlorpyrazine is a sulfonamide antimicrobial compound primarily used in veterinary medicine. It is effective against a variety of bacterial infections and is particularly used for treating coccidiosis in poultry. The compound contains a 5-chloropyrazin-2-yl moiety linked to the amide nitrogen, which is a characteristic feature of its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfachlorpyrazine typically involves the reaction of sulfanilamide sodium salt with 2,6-dichloropyrazine in a water-insoluble organic solvent. The reaction is carried out under controlled temperature conditions, leading to a condensation reaction. The product is then extracted with water, and the pH of the aqueous layer is adjusted using an acid to crystallize and precipitate sulfanilamide chloropyrazine. This intermediate is further reacted with sodium hydroxide solution to produce this compound sodium .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves steps of condensation, cooling, and crystallization, with the unreacted raw materials being recovered and reused. This method is advantageous due to its high yield, minimal waste, and simplicity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sulfachlorpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Sulfachlorpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sulfonamide chemistry and its reactions.
Biology: The compound is employed in studies related to bacterial resistance and the mechanism of action of sulfonamides.
Medicine: this compound is used in veterinary medicine to treat bacterial infections in poultry, cattle, and swine.
Mechanism of Action
Sulfachlorpyrazine exerts its antimicrobial effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication. By competitively inhibiting this enzyme, this compound prevents the formation of folic acid, leading to the inhibition of bacterial growth and eventual cell death .
Comparison with Similar Compounds
Sulfachlorpyrazine is part of the sulfonamide class of antibiotics, which includes several similar compounds:
Sulfachlorpyridazine: Similar in structure and used for urinary tract infections and in veterinary medicine.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used for treating toxoplasmosis and other bacterial infections.
Uniqueness: this compound is unique due to its specific application in veterinary medicine, particularly for treating coccidiosis in poultry. Its structural features, such as the 5-chloropyrazin-2-yl moiety, also distinguish it from other sulfonamides .
Properties
IUPAC Name |
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDANWVKBBCWCIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937296 | |
Record name | 4-Amino-N-(5-chloropyrazin-2(1H)-ylidene)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-91-9 | |
Record name | Sulfachlorpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1672-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfachlorpyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-N-(5-chloropyrazin-2(1H)-ylidene)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFACHLORPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96R84UZ2XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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